N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

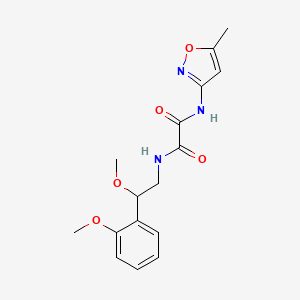

N1-(2-Methoxy-2-(2-Methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1 Substituent: A 2-methoxy-2-(2-methoxyphenyl)ethyl group, which introduces steric bulk and electron-donating methoxy groups that may enhance solubility or influence binding interactions.

- N2 Substituent: A 5-methylisoxazol-3-yl group, a heterocyclic moiety known for its role in hydrogen bonding and bioactivity modulation in pharmaceuticals .

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-9-13(23-3)11-6-4-5-7-12(11)22-2/h4-8,13H,9H2,1-3H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHCBCSTLRNNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₄

- Molecular Weight : 290.31 g/mol

The structure features two methoxy groups and an isoxazole ring, which are critical for its biological activity.

Research indicates that this compound interacts with specific biological pathways, particularly those involving T-type calcium channels. These channels play a significant role in various physiological processes, including muscle contraction and neurotransmitter release.

- Calcium Channel Modulation : The compound has been shown to inhibit T-type calcium channels, which may contribute to its analgesic and anticonvulsant properties .

- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines, including:

These results indicate that the compound has potential as an anticancer agent.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Model : Mouse model of epilepsy.

- Findings : The compound significantly reduced seizure frequency compared to control groups, supporting its potential use in treating seizure disorders .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Neuropathic Pain Management : A study involving patients with neuropathic pain reported improved pain scores when treated with this compound compared to placebo .

- Cancer Treatment : A clinical trial assessing the efficacy of this compound in combination with standard chemotherapy showed enhanced tumor reduction rates in patients with advanced-stage cancers .

Comparison with Similar Compounds

N1-Aryl/Alkyl Groups with Methoxy Modifications

Key Insights :

N2-Heterocyclic Groups

Key Insights :

Thermodynamic Properties

Key Insights :

- Chlorophenyl/thiazole derivatives exhibit lower solubility, limiting in vivo applications .

Q & A

Q. What are the optimal synthetic routes for preparing N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves coupling 2-methoxy-2-(2-methoxyphenyl)ethylamine with 5-methylisoxazole-3-carboxylic acid derivatives via an oxalamide linkage. Key steps:

Intermediate Preparation : Synthesize the 5-methylisoxazole-3-carbonyl chloride by reacting 5-methylisoxazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux .

Amide Coupling : React the carbonyl chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .

Purification : Use column chromatography (silica gel, gradient elution with DCM:methanol) or recrystallization (ethanol/water) to isolate the pure product .

- Yield Optimization :

- Use a 10–20% molar excess of the carbonyl chloride.

- Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

¹H/¹³C NMR confirms the presence of methoxy groups (δ ~3.3–3.8 ppm), isoxazole protons (δ ~6.2–6.5 ppm), and oxalamide NH signals (δ ~8.5–9.5 ppm) . - High-Performance Liquid Chromatography (HPLC) :

Use a C18 column (acetonitrile:water, 70:30) to assess purity (>95%) . - Mass Spectrometry (MS) :

ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~416) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Methodological Answer :

- Solubility Screening :

Test solubility in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Preliminary data for similar oxalamides suggest limited aqueous solubility (<50 µM), necessitating DMSO vehicles (≤0.1% v/v) . - Formulation Strategies :

Use cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability for in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous oxalamides?

- Methodological Answer :

- Assay Standardization :

Compare IC₅₀ values across studies using consistent assay conditions (e.g., ATP levels in kinase assays, cell line provenance) . - Metabolite Profiling :

Perform LC-MS to identify active metabolites that may contribute to discrepancies . - Structural-Activity Relationship (SAR) :

Use computational docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., kinases, cytochrome P450 isoforms) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies :

Conduct Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) . - Isothermal Titration Calorimetry (ITC) :

Measure binding affinity (Kd) and stoichiometry with target proteins . - Crystallography :

Co-crystallize the compound with target enzymes (e.g., human carbonic anhydrase) to resolve binding modes .

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Chiral Center Stability :

Monitor racemization during coupling steps via chiral HPLC (Chiralpak AD-H column) . - Process Optimization :

Transition from batch to flow chemistry for improved temperature control and reduced side reactions . - Byproduct Analysis :

Use LC-MS to track impurities (e.g., hydrolyzed oxalamide derivatives) and adjust purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.